2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C7H7ClF3N3. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, ethyl, and trifluoromethyl groups. It is a white to off-white crystalline solid that is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine typically involves a series of chemical reactions. One common method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C, followed by stirring at room temperature . The reaction conditions are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-2-12-5-4(7(9,10)11)3-13-6(8)14-5/h3H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTILYHKZALRDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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